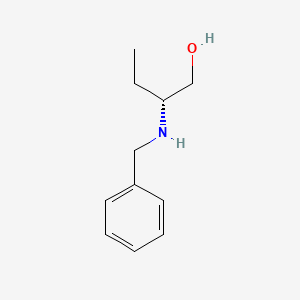

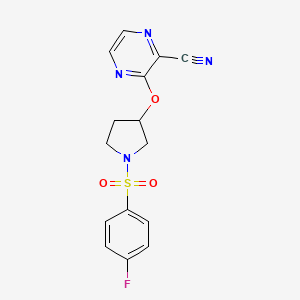

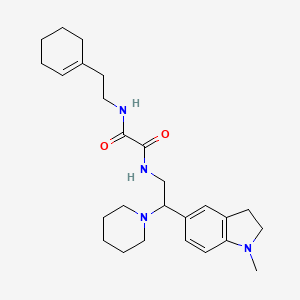

![molecular formula C5H6ClF3N2O B2918110 [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride CAS No. 2172603-61-9](/img/structure/B2918110.png)

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole compounds are known for their unique chemical complexity and versatility in construction/functionalization . They play a crucial role in various biological processes, such as catalysis in enzymatic processes .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . The Van Leusen method has been used to synthesize 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group . This method exploits the coupling of N-aryltrifluoroacetimidoyl chloride and tosyl-methylisocyanate (TosMIC) using sodium hydride as a base in dry THF at room temperature .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They can undergo a variety of reactions, including condensation with aromatic ketones .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Structural and Magnetic Properties

A study on hydrochloride crystals based on imidazole derivatives revealed their structural and magnetic properties. The relationship between magnetic properties and crystal-stacking structures was investigated, showing that these derivatives mainly exist as diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. This study suggests potential applications in materials science, especially in the development of materials with specific magnetic behaviors (Guo-Ping Yong et al., 2013).

Molecular Design and Stability

Another study focused on the structural characterization of an antihypertensive drug, highlighting the stable structure of an imidazole derivative through intermolecular hydrogen bonding. This emphasizes the importance of such derivatives in drug design and the understanding of molecular stability and interactions (L. Tessler & I. Goldberg, 2004).

Synthetic Routes and Reactivity

Research on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide via diazeniumdiolation introduced a new synthetic route for imidazole derivatives. This study provides insights into the reactivity and potential applications of these compounds in organic synthesis, demonstrating their versatility and utility in creating novel chemical entities (D. S. Bohle & I. Perepichka, 2009).

Biomimetic Applications

An article described the preparation of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process. This compound and its derivatives could be used as precursors for the synthesis of biomimetic chelating ligands, indicating potential applications in biomimetic chemistry and material science (Ryan B. Gaynor et al., 2023).

Fuel Cell Technology

Imidazolium-functionalized polysulfones were synthesized for potential applications in alkaline membrane direct alcohol fuel cells. These materials showed high thermal stability, low methanol permeability, and high hydroxide conductivity, demonstrating the utility of imidazole derivatives in developing fuel cell technology (Xiaoming Yan et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . Therefore, the future directions in the research and development of imidazole compounds like “[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride” are promising.

Eigenschaften

IUPAC Name |

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-1-9-4(2-11)10-3;/h1,11H,2H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMNOYZAFXZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CO)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

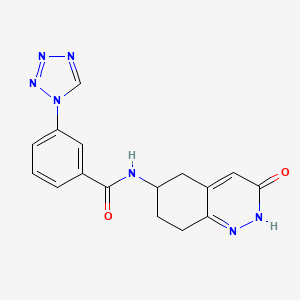

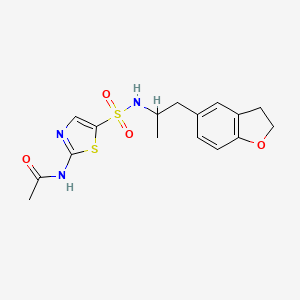

![5-Amino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)

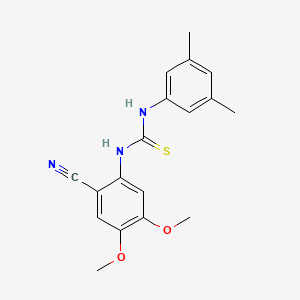

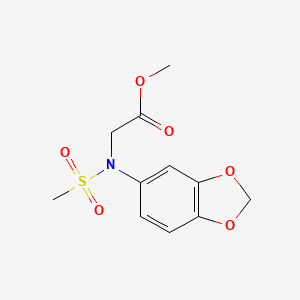

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2918030.png)

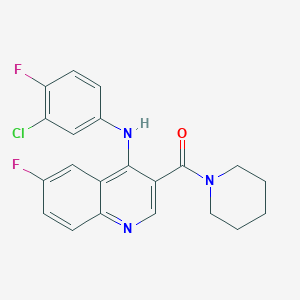

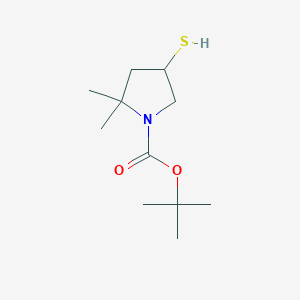

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)

![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)

![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)